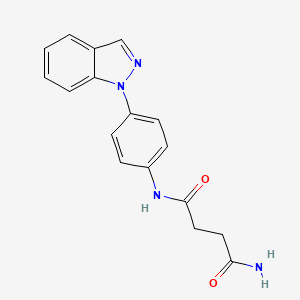
N'-(4-indazol-1-ylphenyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-indazol-1-ylphenyl)butanediamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been found to have potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
科学的研究の応用
N'-(4-indazol-1-ylphenyl)butanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme, which is involved in the activation of the ubiquitin-like protein NEDD8. This leads to the destabilization of various proteins that are critical for cancer cell survival and proliferation.
作用機序
N'-(4-indazol-1-ylphenyl)butanediamide inhibits the NAE enzyme, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is then conjugated to various proteins, including cullin-RING ligases (CRLs), which are involved in the degradation of proteins. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which destabilizes CRLs and other proteins critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(4-indazol-1-ylphenyl)butanediamide has been found to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. It has also been shown to inhibit tumor growth in xenograft models of breast and pancreatic cancer. In addition, N'-(4-indazol-1-ylphenyl)butanediamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent.
実験室実験の利点と制限
One of the advantages of N'-(4-indazol-1-ylphenyl)butanediamide is its specificity for the NAE enzyme, which minimizes off-target effects. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, N'-(4-indazol-1-ylphenyl)butanediamide has a short half-life in vivo, which limits its efficacy as a single-agent therapy. In addition, its mechanism of action may not be effective against all types of cancer, and further research is needed to identify biomarkers that can predict response to N'-(4-indazol-1-ylphenyl)butanediamide.
将来の方向性
There are several future directions for research on N'-(4-indazol-1-ylphenyl)butanediamide. One area of focus is the development of more potent and selective NAE inhibitors that can overcome the limitations of N'-(4-indazol-1-ylphenyl)butanediamide. Another area of research is the identification of biomarkers that can predict response to N'-(4-indazol-1-ylphenyl)butanediamide, which can help to personalize cancer treatment. Additionally, there is a need to investigate the potential of N'-(4-indazol-1-ylphenyl)butanediamide as a combination therapy agent with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, further research is needed to understand the long-term effects of N'-(4-indazol-1-ylphenyl)butanediamide on normal cells and tissues, as well as its potential for drug resistance.
合成法
The synthesis of N'-(4-indazol-1-ylphenyl)butanediamide involves a multi-step process that begins with the reaction of 4-bromo-1H-indazole with 4-aminobenzylamine to form 4-(4-aminobenzyl)-1H-indazole. This intermediate is then reacted with 1,4-dibromobutane to yield N-(4-bromobutyl)-4-(4-aminobenzyl)-1H-indazole. Finally, the bromine atoms are replaced with amino groups using sodium azide and ammonium chloride to produce N'-(4-indazol-1-ylphenyl)butanediamide.
特性
IUPAC Name |
N'-(4-indazol-1-ylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-16(22)9-10-17(23)20-13-5-7-14(8-6-13)21-15-4-2-1-3-12(15)11-19-21/h1-8,11H,9-10H2,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMPJGBYXYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-indazol-1-ylphenyl)butanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)
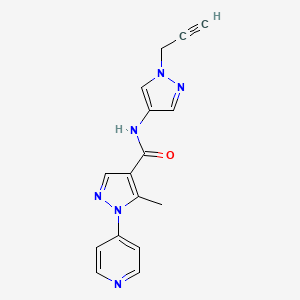
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
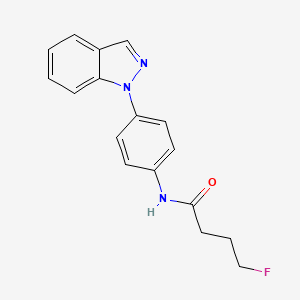
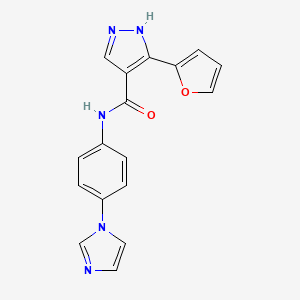
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
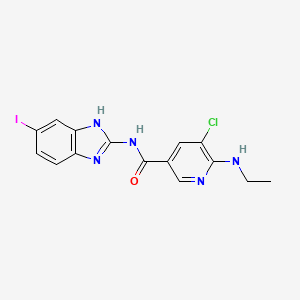
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)